REACTION_SMILES
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[CH3:23][S:24]([CH3:25])=[O:26].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[Cl:10][c:11]1[n:12][c:13]([S:20][CH3:21])[n:14][c:15]([Cl:19])[c:16]1[CH:17]=[O:18].[H-:9].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[Na+:8].[OH2:22]>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:15]1[n:14][c:13]([S:20][CH3:21])[n:12][c:11]([Cl:10])[c:16]1[CH:17]=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nc(Cl)c(C=O)c(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CSc1nc(Cl)c(C=O)c(Nc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |